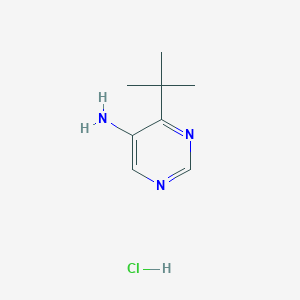

4-(Tert-butyl)pyrimidin-5-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Tert-butyl)pyrimidin-5-amine hydrochloride is a chemical compound with the molecular formula C8H14ClN3 . It has a molecular weight of 187.67 . This compound is typically used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted at the 4-position with a tert-butyl group and at the 5-position with an amine group . The compound forms a hydrochloride salt, indicating the presence of a hydrochloric acid molecule .Physical And Chemical Properties Analysis

This compound is a pale yellow solid . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data may be available in specialized chemical databases or literature.Aplicaciones Científicas De Investigación

Histamine H4 Receptor Ligands

A series of 2-aminopyrimidines, including 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, were synthesized as ligands for the histamine H4 receptor (H4R). These compounds showed potent in vitro activity and acted as anti-inflammatory agents and antinociceptives in animal models, suggesting potential uses of H4R antagonists in treating inflammation and pain (Altenbach et al., 2008).

Synthesis of N-Arylpyrimidin-2-amine Derivatives

N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives were synthesized, showcasing a method for preparing new heterocyclic compounds. These derivatives were produced in moderate to good yields, indicating a potentially broad application for synthesizing various heterocyclic structures (El-Deeb, Ryu & Lee, 2008).

Preparation of Deoxycytidine Kinase Inhibitors

4-(Tert-butyl)pyrimidin-5-amine hydrochloride served as a key intermediate in preparing potent deoxycytidine kinase (dCK) inhibitors, a new class of molecules with therapeutic potential. The synthesis provided an economical alternative to previous methods, indicating its value in large-scale production (Zhang et al., 2009).

Interaction with Bovine Serum Albumin

The interaction between 2-tert butylamine-thieno[2,3-d]pyrimidin-4(3H)-ones and Bovine Serum Albumin was investigated. The binding reaction was primarily entropy-driven with hydrophobic interactions playing a significant role. This study provides insights into the molecular interactions of pyrimidin derivatives with proteins, which is crucial for drug design and protein engineering (Sun Shaofa, 2010).

Safety and Hazards

Propiedades

IUPAC Name |

4-tert-butylpyrimidin-5-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.ClH/c1-8(2,3)7-6(9)4-10-5-11-7;/h4-5H,9H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGSPLKLQBGDPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=NC=C1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2582158.png)

![4-(N,N-dimethylsulfamoyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2582165.png)

![{2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine](/img/structure/B2582169.png)

![N-[1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2582170.png)

![Tert-butyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B2582173.png)

![N-(acetyloxy)-N-[(E)-(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amine](/img/structure/B2582174.png)